molecular formula C12H16ClF2N B2922281 4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride CAS No. 193357-87-8

4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride

Cat. No.: B2922281
CAS No.: 193357-87-8
M. Wt: 247.71
InChI Key: VYJLXMCNUZFCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H14ClF2NC_{12}H_{14}ClF_2N with a molecular weight of approximately 247.7 g/mol. The compound features a piperidine ring substituted with a difluorobenzyl group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC12H14ClF2NC_{12}H_{14}ClF_2N
Molecular Weight247.7 g/mol
CAS Number193357-87-8

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures often exhibit affinity for various receptors in the central nervous system (CNS), particularly those related to dopamine and serotonin pathways.

  • Receptor Interaction : The compound may act as an antagonist or modulator at certain receptor sites, influencing neurotransmitter release and receptor signaling pathways.
  • Enzyme Modulation : It can also interact with enzymes involved in neurotransmitter metabolism, potentially altering levels of key neurotransmitters like dopamine and serotonin.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Variations in the piperidine ring or the difluorobenzyl moiety can significantly affect the compound's biological properties.

Key Findings from SAR Studies :

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) enhances binding affinity to certain receptors.
  • Ring Modifications : Altering the piperidine structure can lead to variations in pharmacokinetic properties, such as absorption and metabolism.

Pharmacological Studies

  • CNS Activity : A study demonstrated that compounds structurally related to this compound exhibited significant effects on locomotor activity in rodent models, suggesting potential applications in treating CNS disorders .
  • Anti-inflammatory Effects : Similar piperidine derivatives have shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes . The IC50 values for these compounds against COX-2 were reported to be comparable to established anti-inflammatory agents like celecoxib.
  • Antagonistic Properties : In vitro assays indicated that derivatives could act as antagonists at specific receptors, which may be beneficial in developing treatments for conditions such as anxiety or depression .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Study FocusFindings
CNS ActivitySignificant effects on locomotor activity in rodents.
Anti-inflammatory ActivityComparable IC50 values against COX-2 as celecoxib.
Receptor AntagonismPotential for treating anxiety and depression.

Properties

IUPAC Name

4-[(2,6-difluorophenyl)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N.ClH/c13-11-2-1-3-12(14)10(11)8-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJLXMCNUZFCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=C(C=CC=C2F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.